molecular formula C12H18Cl2N2O B6241707 3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride CAS No. 2377033-20-8

3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Cat. No.: B6241707
CAS No.: 2377033-20-8
M. Wt: 277.2
InChI Key:
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Description

3-(4-methoxyphenyl)-3,6-diazabicyclo[311]heptane dihydrochloride is a bicyclic compound featuring a diazabicycloheptane core with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride typically involves a multi-step process. One common approach is the cycloaddition reaction, where a suitable diene and dienophile react under specific conditions to form the bicyclic core. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step often involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient handling of reagents and intermediates. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The diazabicycloheptane core can be reduced under specific conditions to form different bicyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced bicyclic structures.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride involves its interaction with specific molecular targets. The diazabicycloheptane core can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.

    Diazabicyclo[2.2.2]octane derivatives: These compounds have a similar diaza core but with a different ring size.

Uniqueness

3-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride is unique due to its specific combination of a methoxyphenyl group and a diazabicycloheptane core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2377033-20-8

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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